molecular formula C16H19N3O2S B2398294 Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1172915-75-1

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2398294
CAS No.: 1172915-75-1
M. Wt: 317.41
InChI Key: ZUCIGCTXRCWVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a furan ring, a thiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan-2-yl thiazole intermediate. This intermediate can be synthesized through a cyclization reaction involving a furan-2-yl ketone and a thioamide under acidic conditions. The resulting thiazole derivative is then reacted with a piperazine derivative in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The thiazole ring can be reduced to a thiazolidine derivative.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, the thiazole ring may interact with the active site of an enzyme, inhibiting its function, while the piperazine moiety may enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group.

    Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone: A similar compound with an ethyl group instead of a methylene group.

Uniqueness

Cyclopropyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances the compound’s stability and lipophilicity, while the furan and thiazole rings contribute to its potential biological activity.

Properties

IUPAC Name

cyclopropyl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(12-3-4-12)19-7-5-18(6-8-19)10-15-17-13(11-22-15)14-2-1-9-21-14/h1-2,9,11-12H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCIGCTXRCWVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.